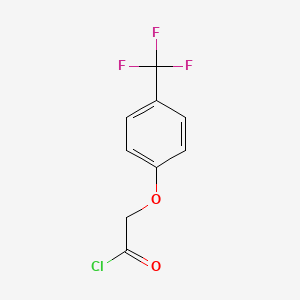

2-(4-Trifluormethyl-phenoxy)-acetylchlorid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(4-Trifluoromethyl-phenoxy)-acetyl chloride is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenoxy ring, which is further connected to an acetyl chloride moiety

Wissenschaftliche Forschungsanwendungen

2-(4-Trifluoromethyl-phenoxy)-acetyl chloride has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: Employed in the modification of biomolecules for studying biological processes.

Medicine: Investigated for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.

Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as enhanced stability and reactivity.

Wirkmechanismus

Target of Action

Compounds containing the trifluoromethyl group are known to play an increasingly important role in pharmaceuticals, agrochemicals, and materials .

Mode of Action

It’s known that the trifluoromethyl group can participate in various reactions, such as trifluoromethylation of carbon-centered radical intermediates .

Biochemical Pathways

The trifluoromethyl group is known to be involved in various biochemical processes, including the synthesis of 4-trifluoromethyl-2h-chromenes .

Pharmacokinetics

The trifluoromethyl group is known to significantly affect the pharmacokinetics of drug molecules .

Result of Action

Compounds containing the trifluoromethyl group have been found to exhibit numerous pharmacological activities .

Action Environment

It’s known that the reaction conditions, such as temperature and the presence of other compounds, can affect the yield and selectivity of reactions involving trifluoromethyl compounds .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Trifluoromethyl-phenoxy)-acetyl chloride typically involves the reaction of 4-trifluoromethylphenol with acetyl chloride in the presence of a base such as pyridine. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the phenol is replaced by the acetyl chloride group. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the acetyl chloride.

Industrial Production Methods

On an industrial scale, the production of 2-(4-Trifluoromethyl-phenoxy)-acetyl chloride may involve continuous flow processes to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, advanced purification techniques such as distillation and recrystallization are employed to obtain high-purity compounds suitable for various applications.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-Trifluoromethyl-phenoxy)-acetyl chloride undergoes several types of chemical reactions, including:

Nucleophilic Substitution: The acetyl chloride group can be substituted by various nucleophiles, such as amines and alcohols, to form corresponding amides and esters.

Hydrolysis: In the presence of water, the acetyl chloride group can hydrolyze to form 2-(4-Trifluoromethyl-phenoxy)-acetic acid.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as amines or alcohols, often in the presence of a base like triethylamine.

Hydrolysis: Water or aqueous solutions, sometimes with a catalyst like hydrochloric acid.

Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate.

Major Products Formed

Amides and Esters: Formed from nucleophilic substitution reactions.

2-(4-Trifluoromethyl-phenoxy)-acetic acid: Formed from hydrolysis.

Biaryl Derivatives: Formed from coupling reactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-Trifluoromethylphenol: Similar structure but lacks the acetyl chloride group.

2-(4-Trifluoromethyl-phenoxy)-acetic acid: Formed from the hydrolysis of 2-(4-Trifluoromethyl-phenoxy)-acetyl chloride.

Trifluoromethyl ketones: Compounds with a trifluoromethyl group attached to a ketone moiety.

Uniqueness

2-(4-Trifluoromethyl-phenoxy)-acetyl chloride is unique due to the presence of both the trifluoromethyl group and the acetyl chloride moiety. This combination imparts distinct reactivity and properties, making it a valuable intermediate in organic synthesis. The trifluoromethyl group enhances the compound’s stability and reactivity, while the acetyl chloride group provides a versatile site for further chemical modifications.

Biologische Aktivität

2-(4-Trifluoromethyl-phenoxy)-acetyl chloride is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article reviews the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and comparisons with similar compounds.

- IUPAC Name : 2-(4-Trifluoromethyl-phenoxy)-acetyl chloride

- Molecular Formula : C9H6ClF3O2

- Molecular Weight : 236.59 g/mol

Antimicrobial Activity

Research has shown that derivatives of 2-(4-Trifluoromethyl-phenoxy)-acetyl chloride exhibit significant antimicrobial properties. For instance, compounds with similar structures have demonstrated minimum inhibitory concentrations (MICs) against various pathogens, including E. coli and C. albicans. A study indicated that certain trifluoromethyl and sulfonyl derivatives had MIC values as low as 4.88 µg/mL against B. mycoides .

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. Notably, it has been tested against multiple human cancer cell lines, showing promising results:

- A549 (lung cancer)

- HCT116 (colon cancer)

- PC3 (prostate cancer)

In these studies, certain derivatives exhibited IC50 values lower than those of Doxorubicin, a standard chemotherapeutic agent. For example, one derivative showed an IC50 of 22.4 μM against PACA2 cells compared to Doxorubicin's IC50 of 52.1 μM .

The biological activity of 2-(4-Trifluoromethyl-phenoxy)-acetyl chloride is believed to be mediated through several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and survival.

- Gene Expression Modulation : Studies have reported down-regulation of important genes such as EGFR, KRAS, TP53, and FASN in treated cancer cells .

- Oxidative Stress Induction : Some studies suggest that the compound can induce oxidative stress in cancer cells, leading to apoptosis.

Comparative Analysis with Similar Compounds

A comparison with other compounds reveals that those containing trifluoromethyl groups often exhibit enhanced biological activity due to their unique electronic properties. Below is a summary table comparing the biological activities of selected compounds:

| Compound | MIC (µg/mL) | IC50 (μM) | Target Pathway |

|---|---|---|---|

| 2-(4-Trifluoromethyl-phenoxy)-acetyl chloride | 4.88 | 22.4 | EGFR, KRAS |

| Doxorubicin | - | 52.1 | Topoisomerase II |

| Compound X (similar structure) | 8.00 | 30.0 | Unknown |

Case Studies

Several case studies highlight the effectiveness of 2-(4-Trifluoromethyl-phenoxy)-acetyl chloride:

- Study on Antimicrobial Efficacy : A study conducted on a series of derivatives showed that modifications to the phenoxy group significantly enhanced antimicrobial activity against gram-positive bacteria.

- Cancer Cell Line Testing : In vitro testing on HCT116 cells demonstrated that treatment with the compound resulted in a significant reduction in cell viability, suggesting its potential as a chemotherapeutic agent.

Eigenschaften

IUPAC Name |

2-[4-(trifluoromethyl)phenoxy]acetyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClF3O2/c10-8(14)5-15-7-3-1-6(2-4-7)9(11,12)13/h1-4H,5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTQZUZFTQRBESO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(F)(F)F)OCC(=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClF3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.